Diethylstilbestrol

Descripción

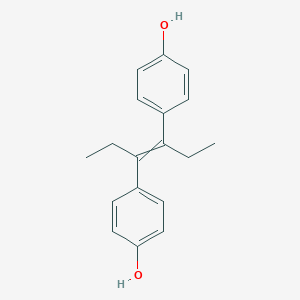

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63528-82-5 (di-hydrochloride salt) | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020465 | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Small plates from benzene | |

CAS No. |

56-53-1, 22610-99-7, 6898-97-1 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 to 342 °F (NTP, 1992), 169-172 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol and its Analogs

The construction of the stilbene (B7821643) core of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol can be achieved through several advanced synthetic strategies. These methods offer pathways to the target molecule and its structural analogs, with varying degrees of stereoselectivity and yield. Key approaches include the McMurry reaction, the Wittig reaction and its variants, and palladium-catalyzed cross-coupling reactions like the Heck reaction. fu-berlin.dewiley-vch.dewikipedia.org

One notable method involves the reductive coupling of p-methoxypropiophenone using low-valent titanium reagents, characteristic of the McMurry reaction, to form the central carbon-carbon double bond. nih.gov Another classical approach involves the reaction of desoxyanisoin with an alkali-metal hydroxide and an ethyl halide. google.com

Achieving high yields in the synthesis of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol requires careful optimization of reaction conditions. The choice of solvent, temperature, and reagents plays a critical role in maximizing product formation and minimizing side reactions.

For stilbene synthesis via the Wittig reaction, conditions are often tailored to favor the desired isomer. For instance, the Horner-Wadsworth-Emmons modification, which utilizes phosphonate-stabilized carbanions, is known to be a reliable method for producing E-alkenes with high selectivity. wiley-vch.denih.gov The McMurry reaction is typically performed in an inert atmosphere using solvents like tetrahydrofuran (THF) to solubilize intermediate complexes and facilitate electron transfer steps. wikipedia.org The low-valent titanium species is generated in situ via the reduction of a titanium halide, such as TiCl₃ or TiCl₄, with a reducing agent like a zinc-copper couple or lithium aluminum hydride. wikipedia.orgnih.gov

| Synthetic Method | Key Precursors | Typical Reagents & Conditions | General Yield Range |

|---|---|---|---|

| McMurry Reaction | Two equivalents of an aryl ketone (e.g., p-methoxypropiophenone) | TiCl₃ or TiCl₄, reducing agent (e.g., LiAlH₄, Zn-Cu), inert solvent (e.g., THF), reflux temperature | Moderate to Good |

| Wittig Reaction | Aryl aldehyde and a benzyl phosphonium ylide | Strong base (e.g., NaOCH₃, KOtBu), various solvents (e.g., methanol, THF), room temperature | Variable (48-99% for some stilbenes) nih.gov |

| Horner-Wadsworth-Emmons Reaction | Aryl aldehyde and a phosphonate-stabilized carbanion | Base (e.g., NaH, KOtBu), aprotic solvent (e.g., THF) | Good to Excellent, High E-selectivity |

| Heck Reaction | Aryl halide and a styrene derivative | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N), high temperature | Good |

Control over the geometry of the central double bond is a crucial aspect of synthesizing 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol, which is the (E)-isomer. The (Z)-isomer is known as isodiethylstilbestrol. Different synthetic methods provide varying levels of stereocontrol.

The Horner-Wadsworth-Emmons reaction is particularly noted for its high E-selectivity in alkene synthesis. nih.gov In contrast, the standard Wittig reaction can produce mixtures of (E)- and (Z)-isomers, with the ratio depending on the stability of the phosphorus ylide and the reaction conditions. fu-berlin.detamu.edu The McMurry reaction can also be adapted for stereoselective synthesis, as demonstrated in the preparation of related compounds like (Z)-4-hydroxytamoxifen. acs.org

For reactions that yield a mixture of isomers, post-synthetic isomerization can be employed. A common technique is iodine-catalyzed photoisomerization, where a solution containing the isomer mixture is irradiated with light in the presence of a catalytic amount of iodine. This process facilitates the conversion of the less stable (Z)-isomer to the more thermodynamically stable (E)-isomer. tamu.edu

The synthesis of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol and its analogs relies on a variety of specific catalysts and reagents to facilitate the key bond-forming steps.

The McMurry reaction is dependent on low-valent titanium species, which are generated in situ from titanium(III) or titanium(IV) chlorides and a reducing agent. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed reactions , such as the Heck and Stille couplings, are indispensable for forming the C-C double bond. wiley-vch.de The Heck reaction typically employs a palladium(II) acetate catalyst with a phosphine ligand to couple an aryl halide with an alkene. sioc-journal.cn

The Wittig reaction and its variants are defined by their use of phosphorus-based reagents. The classical Wittig reaction uses a phosphonium ylide, generated by treating a benzyltriphenylphosphonium halide with a strong base. fu-berlin.de The Horner-Wadsworth-Emmons modification employs more nucleophilic phosphonate carbanions, which are easier to handle, and the resulting phosphate byproduct is readily removed by aqueous extraction. wiley-vch.de

| Reaction | Catalyst / Key Reagent | Function |

|---|---|---|

| McMurry Reaction | Low-valent titanium (from TiCl₃/LiAlH₄ or TiCl₄/Zn) | Promotes reductive coupling of carbonyls to form an alkene |

| Heck Reaction | Pd(OAc)₂ / Phosphine Ligand | Catalyzes the cross-coupling of an aryl halide and an alkene |

| Wittig Reaction | Phosphonium Ylide | Reacts with an aldehyde or ketone to form an alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | A more reactive variant of the Wittig reagent, often providing higher E-selectivity |

| Isomerization | Iodine (I₂) | Catalyzes the light-induced isomerization from (Z) to (E)-alkene |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol is influenced by its phenolic hydroxyl groups and the central electron-rich double bond. These functional groups are sites for various chemical transformations, including oxidation and reduction.

The oxidation of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol can proceed through several pathways, often mediated by enzymes. A significant metabolic pathway involves co-oxidative metabolism by prostaglandin synthetase. nih.gov This enzymatic process leads to the formation of (Z,Z)-dienestrol as a major metabolite. nih.gov This transformation indicates a rearrangement of the hexene backbone.

Other oxidation products have also been identified, including 3,3-di(p-hydroxyphenyl)hexan-4-one and the cis-isomer of the parent compound. nih.gov Another critical oxidation pathway involves the formation of a catechol intermediate, 3'-hydroxy-diethylstilbestrol. This catechol can be further oxidized to a reactive this compound-3',4'-quinone. nih.gov This quinone is an electrophilic species capable of forming adducts with biological nucleophiles like DNA. nih.gov The formation of these quinone-methides is a key aspect of its chemical reactivity.

Reduction of the central double bond in 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol yields its saturated analog, hexestrol. Hexestrol, which is meso-1,2-bis(4-hydroxyphenyl)-1,2-diethyl-ethane, lacks the planarity of the stilbene core. The formation of this saturated analog has been observed as a concurrent product during syntheses that employ strong reducing conditions, such as the McMurry reaction. nih.gov The presence of hexestrol as a byproduct highlights the potential for over-reduction of the ketone precursor past the alkene stage to the fully saturated alkane. nih.gov Standard catalytic hydrogenation using catalysts like palladium, platinum, or nickel would also be expected to reduce the double bond to afford the corresponding saturated hexestrol derivative.

Substitution Reactions Involving Phenolic Hydroxyl Groups

The phenolic hydroxyl (-OH) groups are the primary sites for substitution reactions in 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol. These reactions typically involve the transformation of the hydroxyl group into ethers or esters, which can significantly alter the compound's physical, chemical, and biological properties. The nucleophilic character of the phenoxide ion, formed by deprotonation of the phenol, is central to these transformations.

Two of the most common and versatile substitution reactions involving the phenolic hydroxyl groups are etherification and esterification.

Etherification: This process involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A widely used method is the Williamson ether synthesis, where the phenol is first treated with a strong base (e.g., sodium hydride, NaOH) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction (SN2) to yield an ether. The reaction can be performed on one or both hydroxyl groups, leading to mono- or di-ether derivatives.

Esterification: Phenolic esters are typically synthesized by reacting the phenol with a carboxylic acid or, more commonly, with more reactive acylating agents like acid chlorides or acid anhydrides. The reaction with acid chlorides or anhydrides is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction. This method is highly efficient for producing a wide array of ester derivatives. The properties of the resulting ester can be tuned by varying the acyl group.

The table below summarizes these key substitution reactions.

| Reaction Type | General Equation | Reagents & Conditions | Resulting Functional Group |

| Etherification | Ar-OH + R-X → Ar-O-R + HX | 1. Strong Base (e.g., NaOH, NaH) 2. Alkyl Halide (R-X) | Ether (-O-R) |

| Esterification | Ar-OH + RCOCl → Ar-OCOR + HCl | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (-OCOR) |

Functionalization Strategies for Enhanced Bioactivity and Novel Derivatives

Several functionalization approaches have proven effective for enhancing the bioactivity of phenolic compounds in general. nih.gov

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings can significantly increase the antimicrobial and antifungal activity of phenols. nih.gov For instance, the chlorination of thymol yields 4-chlorothymol, which is up to six times more active against certain bacterial and fungal strains than the parent compound. nih.gov This strategy could be applied to 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol to potentially create derivatives with potent antimicrobial properties.

Ester and Ether Formation: As discussed previously, converting the hydroxyl groups to esters or ethers is a common functionalization strategy. Esterification can improve the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. Carvacrol sulfenate esters, for example, have been shown to be up to 40 times more effective as antibacterial agents than carvacrol itself. nih.gov

Introduction of Nitrogen-Containing Moieties: Incorporating nitrogen-containing functional groups, such as amines or heterocyclic rings (e.g., pyridine, pyrazole, triazole), can lead to derivatives with a wide range of biological activities, including antibacterial, antifungal, and anti-cancer properties. nih.gov For example, thymol derivatives incorporating pyridine or triazole rings have demonstrated promising bioactivity. nih.gov The synthesis of amino acid derivatives featuring a 4-hydroxyphenyl moiety has also been explored for developing candidates targeting multidrug-resistant microbes. nih.gov

These strategies highlight the potential for creating a diverse library of derivatives from 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol, each with a unique biological profile.

| Functionalization Strategy | Functional Group/Moiety Introduced | Potential Enhancement of Bioactivity (based on related phenols) | Reference Example |

| Halogenation | Chloro (-Cl), Bromo (-Br) | Increased antibacterial and antifungal activity | 4-chlorothymol is more active than thymol. nih.gov |

| Acylation (Esterification) | Ester (-OCOR) | Enhanced antibacterial efficacy, modified lipophilicity | Carvacrol sulfenate esters show significantly improved antibacterial action. nih.gov |

| Introduction of Heterocycles | Pyridine, Pyrazole, Triazole rings | Promising anticancer, antifungal, and antibacterial properties | Thymol-based pyrazolines have been tested against the human malaria parasite. nih.gov |

Industrial Scale Production and Purification Techniques

The transition from laboratory synthesis to industrial-scale production of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol presents significant challenges, primarily related to achieving high yield, purity, and cost-effectiveness. The purification stage is particularly critical for removing by-products, unreacted starting materials, and isomeric impurities.

Industrial Production: The large-scale synthesis of complex phenols often involves multi-step processes. For compounds structurally similar to 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol, industrial synthesis may begin with readily available precursors like phenol. The reaction of phenol with sulfuric acid is a known industrial method for producing dihydroxydiphenyl sulfones, which highlights a potential synthetic pathway involving the coupling of phenol units. google.com In such processes, controlling reaction conditions like temperature and time is crucial to maximize the yield of the desired isomer (e.g., the 4,4' product) over other isomers (e.g., the 2,4' product). google.com High-pressure liquid chromatography (HPLC) is often used to monitor the reaction's completion. google.com

Purification Techniques: A multi-step purification protocol is typically required to achieve the high purity needed for pharmaceutical or other high-grade applications.

Recrystallization: This is a fundamental technique for purifying solid compounds. However, for phenolic isomers that have similar solubilities, multiple recrystallizations may be necessary, which can be difficult and inefficient on a large scale. google.com The choice of solvent is critical for effective separation.

Solvent Extraction (Liquid-Liquid Partitioning): This method is used to separate compounds based on their differential solubilities in two immiscible liquid phases. bibliotekanauki.pl For instance, hexane has been used to purify phenol by extracting impurities like mesityl oxide and α-methylstyrene. google.com This technique can be adapted to remove nonpolar by-products from the more polar phenolic product.

Chromatography: While often associated with laboratory-scale work, chromatographic methods can be scaled up for industrial purification.

Column Chromatography: Large columns packed with materials like Sephadex LH-20 or polyamide can be used to separate polyphenols from complex mixtures. bibliotekanauki.pl

Preparative HPLC (Prep-HPLC): This technique offers high-resolution separation and is a preferred method for achieving very high purity, although it can be more expensive. bibliotekanauki.pl

Solid-Phase Extraction (SPE): SPE uses cartridges with a solid adsorbent to selectively remove impurities from a liquid phase, simplifying the purification process. bibliotekanauki.pl

The table below compares various industrial purification techniques.

| Technique | Principle | Advantages | Disadvantages |

| Multi-step Recrystallization | Differential solubility in a solvent at different temperatures | Cost-effective, suitable for large volumes | Can be inefficient for separating close isomers, potential for product loss. google.com |

| Solvent Extraction | Differential partitioning between two immiscible liquids | Good for removing impurities with different polarities, can be operated continuously. google.com | Requires large volumes of solvents, may not resolve structurally similar compounds. |

| Industrial Chromatography (e.g., Column, Prep-HPLC) | Differential adsorption onto a solid phase | High resolution and purity, effective for isomer separation. bibliotekanauki.pl | Higher operational cost, can be complex to scale up. bibliotekanauki.pl |

Mechanisms of Biological Action

Molecular Interactions with Biological Targets

As a potent synthetic estrogen, 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol engages with multiple biological targets, leading to a cascade of cellular events. Its primary mechanism involves mimicking the action of natural estrogens, particularly 17β-estradiol. patsnap.com

4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov Several studies indicate that its affinity for ERα is comparable to or even slightly greater than that of the endogenous hormone, 17β-estradiol. nih.govoup.com Upon binding, it acts as a potent agonist, activating the receptors. patsnap.comdrugbank.com The activated receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs), initiating the transcription of target genes. patsnap.compatsnap.com

Molecular dynamics simulations have shown that the binding of this compound to the ERα ligand-binding domain induces significant conformational changes. Specifically, it causes a pronounced motion of the H9-H10 loop, which expands the negative electrostatic potential surface of the activation function 2 (AF-2) domain, a feature consistent with its strong agonistic and over-regulation effects. diethylstilbestrol.co.uk

In addition to the nuclear estrogen receptors, 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol also functions as an agonist for the G protein-coupled estrogen receptor (GPER), although with a relatively lower affinity. wikipedia.org

Table 1: Receptor Binding Affinity Data

| Receptor | Ligand | Affinity Metric | Value (nM) |

| Estrogen Receptor α (ERα) | 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | RBA vs Estradiol (B170435) | 129.5 - 399.56 |

| Estrogen Receptor β (ERβ) | 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | RBA vs Estradiol | 219.63 |

| G protein-coupled estrogen receptor (GPER) | 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | Affinity | ~1000 |

| Estrogen Receptor (rat) | 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | Kd | 0.1 (ERα), 0.4 (ERβ) |

RBA: Relative Binding Affinity. Data compiled from multiple sources. oup.comwikipedia.orgnih.gov

The metabolic fate of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol involves hepatic processes, including hydroxylation, oxidation, and glucuronidation. wikipedia.org This indicates interactions with various metabolic enzymes. Research has shown that this compound can alter the expression of enzymes involved in its own metabolism. nih.gov

Furthermore, studies on prostate cancer cells have demonstrated that 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol can directly inhibit the activity of telomerase, an enzyme crucial for cell immortalization and highly active in malignant cells. nih.gov This inhibitory effect on telomerase is considered one of its direct anticancer activities, independent of its hormonal effects. nih.gov

The activation of estrogen receptors by 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol triggers a variety of downstream cellular signaling pathways. These pathways are crucial in mediating the compound's effects on cell proliferation, differentiation, and survival. patsnap.com

Key signaling pathways modulated include:

MAPK/ERK Pathway : Studies have shown that this compound can rapidly increase the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway, which is heavily involved in regulating cell proliferation. nih.govnih.gov

PI3K/Akt Pathway : This pathway, critical for cell survival and growth, is also reported to be influenced by exposure to 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol. mdpi.com

Pyroptosis Pathway : In certain contexts, such as during early pregnancy in animal models, exposure to this compound has been linked to the over-activation of the pyroptosis pathway, an inflammatory form of programmed cell death. This involves the upregulation of proteins like NLRP3, cleaved CASPASE 1, and GSDMD-N, potentially leading to adverse reproductive outcomes. mdpi.com

Endocrine Disrupting Mechanisms of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol

4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol is a well-established endocrine-disrupting chemical (EDC). cancer.govasu.edu Its ability to interfere with the normal functioning of the endocrine system can lead to a range of adverse health effects, particularly when exposure occurs during critical developmental periods. nih.govoup.cominserm.fr

The primary endocrine-disrupting mechanism is its potent agonistic activity at estrogen receptors ERα and ERβ, which can lead to an exaggerated or prolonged activation of estrogenic signaling, thereby disrupting normal hormonal balance. patsnap.com

Beyond its estrogenic effects, 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol also exhibits effects on other hormone receptor systems. It is known to act as an antagonist of the androgen receptor, which can interfere with the action of male sex hormones. drugbank.com Furthermore, while it may not bind directly to the progesterone receptor, it can be antagonized by progesterone, suggesting an interaction with progesterone signaling pathways. nih.gov This antagonism has been observed in the context of pituitary tumorigenesis, where progesterone was found to reduce the size of tumors induced by 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol. nih.gov

Table 2: Effects on Hormone Receptors

| Receptor | Effect |

| Estrogen Receptor α (ERα) | Potent Agonist |

| Estrogen Receptor β (ERβ) | Potent Agonist |

| Androgen Receptor (AR) | Antagonist |

| Progesterone Receptor (PR) | Indirect interaction/antagonism by progesterone |

4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol significantly impacts the synthesis and metabolism of endogenous hormones through multiple mechanisms.

One of its key actions is the suppression of gonadal androgen production. This is achieved through its antigonadotropic effects, where it suppresses the hypothalamic-pituitary system, leading to a decrease in the secretion of gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH). drugbank.comwikipedia.org

Additionally, it directly affects steroidogenesis. Research has shown that it can reduce the gene expression of the cholesterol side-chain cleavage enzyme (P450scc) in testicular Leydig cells. researchgate.net This enzyme is a critical rate-limiting step in the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones.

Furthermore, this compound stimulates the hepatic synthesis of sex hormone-binding globulin (SHBG). wikipedia.orgnih.govauajournals.org The resulting increase in circulating SHBG levels leads to more binding of testosterone (B1683101), thereby decreasing the fraction of free, biologically active testosterone in the circulation. wikipedia.orgnih.gov

Impact on Receptor Development and Function

As a potent synthetic estrogen, this compound's primary mechanism of action involves its interaction with estrogen receptors (ERs), specifically ERα and ERβ. nih.gov DES binds to these receptors, mimicking the action of the natural hormone estradiol and triggering a cascade of cellular events. nih.gov Upon binding, the activated DES-ER complex translocates to the cell nucleus and binds to specific DNA sequences known as estrogen response elements (EREs). nih.gov This interaction initiates the transcription of target genes that are involved in cellular processes such as growth and differentiation. nih.gov

Exposure to DES during critical developmental periods can lead to permanent alterations in gene expression and cellular differentiation, resulting in structural abnormalities in the reproductive tract. nih.gov Studies in mice have demonstrated that the adverse effects of DES on the reproductive tract are mediated through an ERα-dependent mechanism. mdpi.com These developmental disruptions are linked to altered expression of crucial developmental genes, including those from the Hox and Wnt families, which are essential for the proper formation and organization of the reproductive system.

Mechanisms Underlying Antioxidant Activity

Phenolic compounds are recognized for their antioxidant properties, and This compound (B1670540), as a polyphenol, exhibits such activity. The antioxidant mechanism of DES is primarily attributed to its ability to act as a free radical scavenger. chemicalbook.com This action helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.

Studies have shown that DES is an effective inhibitor of iron ion-dependent lipid peroxidation in rat liver microsomes. stenutz.eu The process of radical scavenging by estrogens and estrogen-like compounds can be complex. The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of an antioxidant, for DES has been determined to be approximately 1.3 in a 2,2'-azobisisobutyronitrile (AIBN) initiated system and 1.9 in a benzoyl peroxide (BPO) initiated system. chemicalbook.com The inhibition rate constant (kinh), which measures the efficiency of the scavenging reaction, for DES was found to be 1.9 x 10³ M⁻¹s⁻¹ in the AIBN system and 1.2 x 10³ M⁻¹s⁻¹ in the BPO system. chemicalbook.com These findings suggest that the oxidation process and the subsequent radical scavenging activity of DES are multifaceted. chemicalbook.com

Anti-inflammatory Action Pathways

This compound has been observed to exert immunomodulatory effects, including anti-inflammatory actions. Research indicates that DES can influence the production of key cytokines involved in the inflammatory response. In a study on male golden hamsters, DES treatment led to a significant downregulation of the pro-inflammatory cytokines Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). inchem.org Concurrently, the same study observed an upregulation of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). inchem.org This suggests that DES can shift the immune response towards an anti-inflammatory profile. Furthermore, DES has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, in human T-ALL Jurkat cells. unboundmedicine.com

Anticancer Properties and Apoptosis Induction Mechanisms

This compound has demonstrated direct cytotoxic effects on various cancer cells, particularly those that are hormone-insensitive. The anticancer properties of DES are, in part, mediated through the induction of apoptosis, or programmed cell death, and cell cycle arrest.

In studies using human androgen-insensitive prostate cancer cell lines (DU145, 1-LN, and PC-3), DES was found to induce apoptosis in a time- and concentration-dependent manner. This effect was observed to be independent of the estrogen receptor, indicating a mechanism that is distinct from its classical hormonal activity. The induction of apoptosis by DES in these cells was confirmed by the presence of DNA fragmentation and apoptotic bodies within the nuclei.

Furthermore, DES has been shown to cause cell cycle arrest, which prevents cancer cells from proliferating. Investigations into the genetic pathways affected by DES have revealed that it can up-regulate a number of apoptosis-associated genes. In a study comparing wild-type mice to p53+/- knockout mice, DES treatment led to the up-regulation of 16 genes involved in cell cycle regulation, signal transduction, and apoptosis, including bad, bax, bcl-2, bcl-x, caspase-3, caspase-7, caspase-8, c-myc, GADD45, mdm2, p53, and p21. The most significant changes were observed in the expression of bad, bcl-x, mdm2, p53, and p21.

| Cancer Cell Type | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Androgen-insensitive prostate cancer cells (DU145, 1-LN, PC-3) | Apoptosis Induction | Estrogen receptor-independent; characterized by DNA fragmentation and apoptotic bodies. | |

| Androgen-insensitive prostate cancer cells (DU145, 1-LN, PC-3) | Cell Cycle Arrest | Inhibits proliferation of cancer cells. | |

| Mouse kidney and uterus cells | Upregulation of Apoptosis-Related Genes | Increased expression of genes such as bad, bax, bcl-x, caspases, p53, and p21. |

Antimicrobial Mechanisms

While some studies have indicated that this compound possesses antimicrobial properties, including antifungal and antibacterial activities, the specific molecular mechanisms underlying these actions have not been extensively elucidated in the available scientific literature. ebi.ac.uknih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The estrogenic activity of Diethylstilbestrol (B1670540) and related stilbene (B7821643) derivatives is dictated by several key structural features that facilitate high-affinity binding to the estrogen receptor. The molecule mimics the natural steroid hormone 17β-estradiol in its three-dimensional conformation, allowing it to fit into the ligand-binding pocket of the ER.

The most critical features for its biological activity are:

The Phenolic Hydroxyl Groups: The two hydroxyl groups on the phenyl rings are essential for estrogenic activity. researchgate.netnih.gov They act as hydrogen bond donors and acceptors, mimicking the function of the hydroxyl groups at the C3 and C17 positions of estradiol (B170435). patsnap.com This interaction is crucial for anchoring the ligand within the receptor's binding site.

The Stilbene Scaffold: The rigid central double bond of the stilbene core properly orients the two phenyl rings at an optimal distance. This spacing is comparable to the distance between the A and D rings of estradiol, allowing the hydroxyl groups to interact with key amino acid residues in the ER's ligand-binding domain. researchgate.net

Studies on various stilbene derivatives have confirmed these structural requirements. For instance, the presence of a p-hydroxyl group on at least one of the phenyl rings is a primary requirement for maximal estrogenic activity. researchgate.net Increasing the number of hydroxyl groups can further influence the biological effects. nih.gov The hydrophobicity of the central linkage also plays a role, with the diethyl linkage in DES contributing to higher activity compared to other derivatives. researchgate.net

Impact of Stereoisomerism on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological potency and selectivity of 4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol. The compound exists as geometric isomers (cis and trans) due to the restricted rotation around the central carbon-carbon double bond.

The trans-isomer of this compound is the pharmacologically active form, exhibiting potent estrogenic effects. nih.gov The cis-isomer is significantly less active. The reason for this disparity lies in their three-dimensional structures. The trans configuration allows the molecule to adopt a conformation that closely mimics the steroid nucleus of estradiol, enabling it to bind effectively to the estrogen receptor. patsnap.com The cis configuration results in a non-planar structure that does not fit as well into the receptor's binding pocket.

Furthermore, analogs and metabolites of DES, such as Indenestrol A and Indenestrol B, exist as enantiomers, which are non-superimposable mirror images. researchgate.netnih.gov Studies on these enantiomers have provided valuable insights into the stereochemical sensitivity of the estrogen receptor binding site. For example, the enantiomers of Indenestrol A (IA) show a significant difference in their binding affinity for the estrogen receptor. The IA-S enantiomer demonstrates a high competitive binding index, similar to DES itself, while the IA-R enantiomer shows very low binding affinity. researchgate.net This chiral preference highlights the precise three-dimensional requirements for ligand recognition by the ER. researchgate.net

Interestingly, the enantiomers of a related compound, Indenestrol B (IB), did not exhibit such a pronounced binding preference, suggesting that subtle structural changes can alter the stereochemical sensitivity of the receptor interaction. researchgate.net These findings underscore that biological activity is not merely dependent on the presence of key functional groups but is profoundly influenced by their specific spatial arrangement. ankara.edu.trnih.govnih.gov

| Compound/Isomer | Relative Estrogenic Activity | Receptor Binding Affinity | Reference |

| trans-Diethylstilbestrol | High | High | nih.gov |

| cis-Diethylstilbestrol | Low | Low | nih.gov |

| Indenestrol A-S | High | High (Competitive Binding Index: 285) | researchgate.net |

| Indenestrol A-R | Very Low | Very Low (Competitive Binding Index: 3) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogen Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For 4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol and other estrogenic compounds, QSAR models have been developed to predict their binding affinity to the estrogen receptor. nih.govnih.gov These models are instrumental in screening new chemicals for potential estrogenic activity and in designing novel compounds with specific pharmacological profiles. nih.gov

QSAR studies for estrogen receptor ligands typically utilize a set of molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.net These descriptors fall into several categories:

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the compound.

Steric Descriptors: Including molecular volume (Vm) and molar refractivity (MR), which relate to the size and shape of the molecule. nih.govu-tokyo.ac.jp

Electronic Descriptors: Such as the energies of the highest occupied molecular orbital (εHOMO) and the lowest unoccupied molecular orbital (εLUMO), which describe the molecule's electronic properties and reactivity. nih.govresearchgate.net

A study on structurally diverse phenols established a QSAR model where high estrogen receptor binding affinity was correlated with a large molecular volume (Vm) and high εHOMO energy. nih.gov Another QSAR study on stilbene derivatives identified essential physicochemical descriptors that effectively contribute to estrogenic activity, achieving a satisfactory correlation between predicted and experimental values. nih.gov Three-dimensional QSAR (3D-QSAR) models, like Comparative Molecular Field Analysis (CoMFA), have also been employed. These models use steric and electrostatic fields to predict binding affinity and have shown good predictive power. nih.gov

The general findings from these QSAR models reinforce the importance of the key structural features identified in SAR studies. The models quantitatively demonstrate that a specific combination of size, shape, hydrophobicity, and electronic properties is required for a molecule to bind effectively to the estrogen receptor.

| Descriptor Type | Example Descriptor | Influence on ER Binding Affinity | Reference |

| Steric | Molecular Volume (Vm) | Larger volume is generally favorable | nih.gov |

| Electronic | Energy of HOMO (εHOMO) | Higher energy is generally favorable | nih.gov |

| Hydrophobic | LogP | A certain level of lipophilicity is required | researchgate.net |

| 3D Field | Steric & Electrostatic Fields | Specific spatial distribution is critical | nih.gov |

Design and Synthesis of Analogs with Modified Pharmacological Profiles

The structural backbone of 4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol has served as a template for the design and synthesis of numerous analogs. The goal of these synthetic efforts has been to create compounds with modified pharmacological profiles, such as tissue-selective estrogen receptor modulators (SERMs), or to use them as probes to better understand estrogen receptor function. nih.gov

By systematically modifying the parent structure, researchers have been able to dissociate certain estrogenic responses from others. For example, analogs like Indenestrol A, Indenestrol B, and Indanestrol were synthesized to investigate their effects on various uterine estrogen responses. nih.gov These compounds were found to have high binding affinity for the estrogen receptor, comparable to DES, but possessed significantly weaker uterotropic (uterine growth-stimulating) activity. nih.gov

This dissociation of binding affinity from functional activity is a hallmark of SERMs. These analogs demonstrated a differential stimulation of various estrogen-regulated biochemical pathways. For instance, Indenestrol A was able to stimulate uterine glucose-6-phosphate dehydrogenase to levels similar to DES, while Indenestrol B was more effective at stimulating uterine DNA synthesis. nih.gov These findings suggest that the chemical nature of the ligand-receptor complex can influence its interaction with genomic sites, leading to the selective activation of certain genes and pathways. nih.gov

The design and synthesis of such analogs have been crucial in developing a more nuanced understanding of estrogen action. It has shown that simple receptor occupancy is not the sole determinant of the biological response and that the specific conformation induced by ligand binding plays a critical role in the subsequent pharmacological effects. nih.govresearchgate.net

| Analog | Modification from DES | Key Pharmacological Finding | Reference |

| Indenestrol A (IA) | Cyclized analog forming an indene ring system | High ER affinity but poor uterotropic activity; differential stimulation of uterine enzymes | nih.gov |

| Indenestrol B (IB) | Isomer of Indenestrol A | High ER affinity; better stimulation of DNA synthesis compared to other analogs | nih.gov |

| Indanestrol (IN) | Saturated version of the indene ring system | Lower ER binding affinity and poor uterotropic activity | nih.gov |

| pseudo-DES (PD) | Positional isomer of the ethyl and phenyl groups | High ER affinity but poor uterotropic activity | nih.gov |

Analytical Research Methodologies

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification

Advanced chromatographic and spectrometric techniques form the cornerstone of analytical approaches for the determination of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol. Liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and specificity required for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the analysis of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol in various samples, including animal and fishery products. mhlw.go.jp This method offers high selectivity and sensitivity, with a limit of quantification reported to be as low as 0.0005 mg/kg in certain matrices. mhlw.go.jp The use of electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode is common, monitoring specific mass transitions to ensure accurate identification and quantification. researchgate.net For instance, the mass transition of m/z 267.2 to 237.2 has been used for diethylstilbestrol (B1670540). researchgate.net The separation is typically achieved on a C18 column. researchgate.net

A study on the trace analysis of this compound in environmental water utilized a solid-phase extraction (SPE) method coupled with LC-MS. rsc.org This approach achieved a detection limit of 0.05 ng L−1 to 0.10 ng L−1. rsc.org The optimized LC-MS conditions involved an ODS column and a mobile phase of methanol/water, allowing for the separation of the analyte in under 8 minutes. rsc.org

Interactive Data Table: LC-MS/MS Parameters for 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol Analysis

| Parameter | Value | Reference |

| Instrument | Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) | mhlw.go.jp |

| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Mass Transition (m/z) | 267.2 → 237.2 | researchgate.net |

| Separation Column | C18 or ODS | researchgate.netrsc.org |

| Limit of Quantification | 0.0005 mg/kg (in animal/fishery products) | mhlw.go.jp |

| Limit of Detection | 0.05 - 0.10 ng/L (in environmental water) | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the determination of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol, often requiring a derivatization step to improve the volatility and thermal stability of the analyte. A method for determining this compound in fish tissue involved derivatization with heptafluorobutyric anhydride (HFBA) prior to GC-MS analysis. researchgate.net This method demonstrated mean recoveries of over 90% with relative standard deviations below 10% for spiked samples at levels of 1, 5, and 10 μg kg−1. researchgate.net

For the analysis of human urine samples, a GC/MS method was established to simultaneously measure β-estradiol, bisphenol A, this compound, and salbutamol. academax.com The calibration curve for this compound was linear over a concentration range of 2-300 ng/mL, with a detection limit of 0.23 ng/mL. academax.com The assay recoveries for this compound ranged from 87.0% to 105.4%. academax.com Isotope-dilution mass spectrometry coupled with gas chromatography has also been utilized for the quantification of its residues in meat samples. acs.org

Sample Preparation and Enrichment Strategies in Complex Matrices

Effective sample preparation is critical for the accurate analysis of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol, especially in complex biological and environmental matrices. The primary goals are to extract the analyte, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

For animal and fishery products, a common extraction procedure involves homogenization of the sample in an ethanol/water mixture, followed by centrifugation. mhlw.go.jp The supernatant is then subjected to further cleanup steps. These can include a β-glucuronidase treatment to deconjugate metabolites, followed by liquid-liquid extraction (LLE) with a solvent mixture like ethyl acetate/n-hexane. mhlw.go.jp

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and enrichment. For the analysis of this compound in fish tissue, a multi-step purification process was employed, including freezing-lipid filtration followed by SPE with C18 and NH2 cartridges. researchgate.net In another method for environmental water analysis, a novel SPE sorbent based on Nylon 6 nanofibers was developed, which allowed for the efficient extraction of the analyte from large sample volumes. rsc.org

For human plasma samples, a liquid-liquid extraction with methyl tert-butyl ether after alkalinization of the sample with sodium tetraborate solution has been successfully used. researchgate.net

Development of Biosensors and Immunoassays for Trace Analysis

In addition to chromatographic methods, significant research has been dedicated to the development of rapid, sensitive, and cost-effective biosensors and immunoassays for the detection of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol.

A regenerative flexible upconversion-luminescence biosensor has been designed for its detection in foodstuffs and environmental samples. acs.orgacs.org This biosensor utilizes fluorescence resonance energy transfer (FRET) and can be read using both a spectrometer and a smartphone, making it suitable for on-site detection. acs.orgacs.org The biosensor demonstrated good linearity and spiked recovery rates between 77.91–97.95% in real samples. acs.orgacs.org

Enzyme-linked immunosorbent assays (ELISAs) are a common type of immunoassay used for screening and quantitative analysis. r-biopharm.com Competitive ELISAs have been developed where free 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol in the sample competes with an enzyme-labeled version for binding to specific antibodies. r-biopharm.comnih.gov The color intensity of the subsequent reaction is inversely proportional to the concentration of the analyte in the sample. r-biopharm.com These assays have been applied to matrices such as tissue and urine. r-biopharm.comnih.gov

Photoelectrochemical (PEC) immunosensors represent another innovative approach. A competitive PEC immunosensor was developed with a detection limit as low as 0.06 pg mL-1. nih.gov This sensor demonstrated acceptable selectivity, reproducibility, and stability. nih.gov

Interactive Data Table: Performance of Biosensors and Immunoassays for 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol

| Technique | Linear Range | Limit of Detection | Reference |

| Upconversion-Luminescence Biosensor | Not Specified | Not Specified | acs.orgacs.org |

| Photoelectrochemical Immunosensor | 0.1 pg/mL - 20 ng/mL | 0.06 pg/mL | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Not Specified | Not Specified | r-biopharm.comnih.gov |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to elucidate the electronic structure and reactivity of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol. tandfonline.comniscpr.res.inniscpr.res.in These studies are fundamental to understanding the molecule's intrinsic properties that govern its biological actions.

DFT calculations with the B3LYP functional have been used to analyze the vibrational spectra and other quantum mechanical properties of the compound. tandfonline.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and the likelihood of charge transfer occurring within the molecule. tandfonline.comniscpr.res.in

Molecular Electrostatic Potential (MEP) studies help in understanding how the molecule interacts with other entities. tandfonline.com The MEP map visualizes the electron density distribution, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), thereby predicting sites of interaction. rsc.org

Table 1: Selected Quantum Chemical Parameters for 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | DFT/B3LYP | Indicates internal charge transfer capabilities. | tandfonline.com |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies reactive sites for molecular interactions. | tandfonline.com |

| NBO Analysis | DFT | Reveals stability from hyperconjugation interactions. | tandfonline.com |

Molecular Docking and Dynamics Simulations with Biological Targets

To understand the mechanism of action of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol, molecular docking and molecular dynamics (MD) simulations are employed to model its interaction with various biological targets at the atomic level. researchgate.neteuropeanreview.org

Molecular docking studies have been performed to investigate the binding of this compound to the androgen receptor, which is implicated in prostate cancer. tandfonline.com Using servers like PatchDock, the compound has been docked into the binding sites of androgen receptor proteins (PDB IDs: 1GS4, 2Q7K, 5KJ2), forming stable complexes. tandfonline.com The binding energies from these simulations quantify the affinity of the compound for the receptor. tandfonline.com

Another significant target studied is human alpha-fetoprotein (hAFP). researchgate.net MD simulations have provided detailed information on the dynamic interaction between the compound and hAFP. These simulations revealed that specific amino acid residues, including Ser-445, Met-448, Arg-452, Met-548, and Glu-551, are involved in the binding interface. researchgate.net

MD simulations have also been used to study the compound's behavior within model cell membranes. nih.gov Using GROMACS software and the Gromos 53A6 force field, simulations of the molecule within a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer showed its localization and effect on membrane structure. nih.gov Such studies are crucial for understanding how the compound interacts with and crosses biological membranes. nih.gov

Table 2: Molecular Docking Results with Androgen Receptors

| Target Protein (PDB ID) | Ligand | Finding | Reference |

|---|---|---|---|

| 1GS4 | 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | Forms a stable complex. | tandfonline.com |

| 2Q7K | 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | Forms a stable complex. | tandfonline.com |

Conformation Analysis and Energetic Landscapes

The three-dimensional structure of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol is not rigid; it can adopt multiple conformations, and its specific shape is critical for its ability to bind to biological receptors. nih.govnih.gov Computational modeling has been instrumental in exploring the conformational possibilities and their relative energies.

Computer modeling studies have elucidated a set of ten distinct conformations for the molecule. nih.gov These include previously identified symmetrical and asymmetrical forms. nih.gov A key finding from this analysis is that the differences in the heat of formation energies between these ten conformers, as well as the transition energies separating them, are very small, calculated to be less than 1 kcal/mol. nih.gov This low energy barrier suggests that the molecule can easily transition between its various structural forms, allowing it to adapt its shape to fit favorably into a receptor's binding site. nih.gov

The conformational flexibility is thought to be a reason for its potent activity, as it can mimic the steroid A-ring of estradiol (B170435), a natural estrogen, in multiple orientations. nih.gov The extended conformation, where both phenolic rings are exposed, is believed to account for its successful competition with estradiol for estrogen receptor binding. nih.gov This ability to favorably interact with the estrogen receptor, regardless of the initial conformation, is a significant aspect of its biological function. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of ADMET properties is a critical step in computational drug design, helping to assess the pharmacokinetic profile of a compound. nih.govnih.govresearchgate.net In silico tools are used to predict how 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol is likely to be absorbed, distributed, metabolized, and excreted by the body, and its potential for toxicity. nih.gov

Several key physicochemical properties that influence ADMET have been calculated for this compound. These descriptors are essential for predicting its drug-likeness and bioavailability. jbcpm.com For example, the logarithm of the octanol/water partition coefficient (AlogP or LogP) is used to estimate lipophilicity, which affects absorption and distribution. ebi.ac.ukstenutz.eu The polar surface area (PSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes. ebi.ac.uk

While a comprehensive, single computational ADMET study on this compound is not detailed in the provided sources, its known metabolic pathway involves hepatic (liver) processing. drugbank.com Publicly available databases like ChEMBL provide calculated values for several of these ADMET-related properties. ebi.ac.uk These computational predictions provide a valuable preliminary assessment of the compound's pharmacokinetic behavior. dntb.gov.ua

Table 3: Computationally Predicted Physicochemical and ADMET-Related Properties

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 268.36 g/mol | Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). | ebi.ac.uk |

| AlogP | 4.83 | High lipophilicity, indicating good absorption but potentially poor solubility. | ebi.ac.uk |

| Polar Surface Area (PSA) | 40.46 Ų | Suggests good cell membrane permeability. | ebi.ac.uk |

| Acidic pKa | 8.63 | Indicates the molecule is weakly acidic due to its phenolic hydroxyl groups. | ebi.ac.uk |

Preclinical Research and Translational Studies

In Vitro Studies on Cell Lines and Primary Cell Cultures

In vitro methodologies have been instrumental in dissecting the molecular and cellular effects of diethylstilbestrol (B1670540), providing a controlled environment to study its interactions with biological systems at a fundamental level.

The cytotoxic effects of this compound have been characterized across various cell types, often revealing a dose- and time-dependent relationship. In human lymphocytes, exposure to DES concentrations ranging from 1 to 20 µM for 24 to 72 hours demonstrated both cytotoxic and genotoxic effects. researchgate.net One study concluded that a 5 µM concentration of DES at 24 hours was the most effective dosage for inducing the typical features of apoptosis in these cells. researchgate.net

Studies on Human Umbilical Vein Endothelial Cells (HUVECs) showed that DES exposure significantly reduced cell viability at concentrations of 25 µM or higher, with the effect being dependent on both the dose and the duration of exposure. nih.gov In contrast, research on isolated immature rat ovarian follicles found that a 10⁻⁶ M (1 µM) concentration of DES led to a significant decrease in estradiol (B170435) and testosterone (B1683101) secretion without affecting the growth or survival of the follicles themselves. nih.gov Furthermore, in the zebrafish embryotoxicity test (ZET), DES induced dose-dependent effects, including growth retardation, cumulative mortality, and developmental abnormalities. nih.gov

| Cell/System Type | Concentration | Observed Effect | Source |

|---|---|---|---|

| Human Lymphocytes | 5 µM | Induction of apoptosis after 24 hours. | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ≥ 25 µM | Reduced cell viability. | nih.gov |

| Isolated Rat Ovarian Follicles | 1 µM | Strong decline in estradiol and testosterone levels; no effect on follicle survival. | nih.gov |

| Zebrafish Embryos | Concentration-dependent | Growth retardation, cumulative mortality, and dysmorphisms. | nih.gov |

As a lipid-soluble compound, this compound is well absorbed into cells. nih.gov Studies using radiolabeled DES in rats have provided specific details on its localization. Following administration, DES was found to concentrate within the nuclei of specific neurons in estrogen-sensitive areas of the central nervous system, including the basal hypothalamus, preoptic region, and amygdala. nih.gov This nuclear localization pattern is similar to that of estradiol. nih.gov Competition experiments demonstrated that unlabeled estradiol could inhibit the nuclear concentration of DES, which suggests that its localization is mediated by the estrogen receptor. nih.gov

In Vivo Animal Models for Efficacy and Mechanistic Studies

Animal models have been crucial for understanding the systemic and long-term consequences of this compound exposure, particularly in the contexts of carcinogenesis and endocrine disruption.

This compound has been shown to be a carcinogen in a variety of animal models, causing tumors in multiple species at several different tissue sites. nih.gov The route and timing of exposure are critical determinants of tumor development. Prenatal exposure in mice and hamsters has been linked to benign and malignant tumors of the reproductive tract, including cervical, vaginal, uterine, and testicular cancers. nih.govnih.gov Neonatal administration of DES to mice has been used as a model to induce vaginal carcinoma. plos.org Exposure in adult animals has also been shown to increase the incidence of tumors. For example, subcutaneous administration in rats led to increased rates of mammary gland and bladder tumors, while in male hamsters, it increased the incidence of kidney cancer. nih.gov Some studies in mice suggest that the increased susceptibility to tumors can be passed on to subsequent generations, highlighting a potential transgenerational effect. oup.comsciencedaily.com

| Animal Model | Exposure Timing | Tumor Site | Source |

|---|---|---|---|

| Mice | Prenatal | Cervical, vaginal, uterine, ovarian, lung tumors. | nih.gov |

| Hamsters | Prenatal | Cervical, vaginal, testicular tumors. | nih.gov |

| Mice | Neonatal | Vaginal carcinoma. | plos.org |

| Rats | Adult (Subcutaneous) | Mammary gland, bladder tumors. | nih.gov |

| Hamsters (Male) | Adult (Subcutaneous) | Kidney carcinoma. | nih.gov |

| Squirrel Monkeys | Adult (Subcutaneous) | Uterine tumors. | nih.gov |

This compound is recognized as a potent endocrine-disrupting chemical, with perinatal exposure causing lasting alterations in estrogen-sensitive tissues. oup.com Animal studies have shown that developmental exposure can lead to a variety of structural, functional, and cellular abnormalities in the reproductive system. nih.govoup.com In female mice, perinatal DES exposure permanently alters the uterus and other estrogen target tissues, which can lead to neoplasia later in life. oup.com In male offspring, reported effects include structural anomalies of the testis and epididymis, hypospadias, and decreased fertility. nih.govoup.com

Mechanistic studies in animals point to several modes of action, including altered levels of hormones and their receptors, and epigenetic modifications such as changes in DNA methylation. nih.govinserm.fr Research in mice has also demonstrated that neonatal exposure to DES can impair uterine receptivity and decidualization, processes essential for successful pregnancy. mdpi.com Furthermore, the endocrine-disrupting effects can be multigenerational, with studies in mice showing that prenatal exposure can lead to reduced fertility and altered reproductive development that persist into subsequent generations. oup.com